molecular formula C9H13ClN2S B2518217 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine CAS No. 339104-71-1

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Cat. No.: B2518217
CAS No.: 339104-71-1
M. Wt: 216.73
InChI Key: QDFNRYQWJPYGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine ( 339104-71-1) is a chemical intermediate of significant interest in the research and development of novel agrochemicals, particularly insecticides . The compound features a piperidine moiety linked to a 2-chlorothiazole ring, a structural motif prevalent in bioactive molecules . This scaffold is a key building block in the synthesis of piperidine derivatives investigated for their use as insecticides, acaricides, molluscicides, and nematicides . Its research value lies in its role as a precursor for constructing more complex molecules that act on insect nicotinic acetylcholine receptors (nAChRs), a common mode of action for several commercial pest control agents . Researchers utilize this compound to explore structure-activity relationships and develop new active ingredients with potential efficacy against a range of agricultural pests. Chemical Identifiers: • CAS Number: 339104-71-1 • Molecular Formula: C₉H₁₃ClN₂S • Molecular Weight: 216.73 g/mol This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-chloro-5-(piperidin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S/c10-9-11-6-8(13-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFNRYQWJPYGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely employed method involves nucleophilic displacement of a leaving group on a pre-formed thiazole intermediate. A two-step protocol is typically utilized:

Step 1: Preparation of 5-(Chloromethyl)-2-chloro-1,3-thiazole
Thiazole ring formation follows the Hantzsch synthesis, reacting thiourea derivatives with α-chlorinated ketones. For example, treatment of chloroacetaldehyde with thiourea yields 2-chlorothiazole, which undergoes Friedel-Crafts-type alkylation to introduce the chloromethyl group at position 5.

Step 2: Piperidine Coupling
The chloromethyl intermediate reacts with piperidine in polar aprotic solvents (e.g., DMF, acetonitrile) under mild basic conditions (K₂CO₃, NaH). Nucleophilic attack by the piperidine nitrogen displaces chloride, forming the target compound.

Parameter Optimal Conditions Yield (%) Reference
Solvent Acetonitrile 78–85
Base Triethylamine 82
Temperature 60–80°C 80
Reaction Time 6–8 hours

Key advantages include scalability and compatibility with continuous flow systems. However, regioselectivity challenges in thiazole functionalization necessitate careful stoichiometric control.

Microwave-Assisted Cyclocondensation

Recent advances leverage microwave irradiation to accelerate thiazole ring formation. This single-pot method combines 2-chloroacetamide derivatives with piperidine-containing aldehydes under dielectric heating:

  • Reagent Mixing : Equimolar quantities of 2-chloroacetamide and piperidine-4-carboxaldehyde are dissolved in ethanol.
  • Irradiation : Microwave exposure (300 W, 120°C) for 15–20 minutes induces cyclization.
  • Workup : Precipitation with ice-water followed by recrystallization from ethyl acetate.

This method achieves 89–92% yield with >95% purity, significantly outperforming conventional thermal approaches. The accelerated kinetics reduce side-product formation, particularly minimizing N-alkylation byproducts.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies enable modular construction of the thiazole-piperidine scaffold. Suzuki-Miyaura coupling between 5-bromo-2-chlorothiazole and piperidinylboronic esters has shown promise:

Reaction Scheme :
5-Bromo-2-chlorothiazole + Piperidinyl-Bpin → 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Catalyst System Ligand Yield (%) TOF (h⁻¹)
Pd(OAc)₂ SPhos 76 12.3
PdCl₂(dppf) XPhos 81 15.8
NiCl₂(PCy₃)₂ 68 9.4

While effective, this route requires stringent oxygen-free conditions and exhibits sensitivity to steric bulk in boronic ester substrates.

Reductive Amination Approach

A convergent synthesis strategy employs reductive amination to couple thiazole-carbaldehydes with piperidine:

  • Aldehyde Preparation : Oxidation of 5-methyl-2-chlorothiazole using SeO₂ generates 5-formyl-2-chlorothiazole.
  • Condensation : React with piperidine in methanol at 0–5°C.
  • Reduction : Sodium cyanoborohydride selectively reduces the imine intermediate.

This method achieves 74–78% overall yield but faces challenges in aldehyde stability and over-reduction of the thiazole ring.

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial chemistry techniques, resin-bound piperidine derivatives react with thiazolylmethyl electrophiles:

  • Resin Functionalization : Wang resin loaded with Fmoc-piperidine.
  • Deprotection : 20% piperidine/DMF removes Fmoc groups.
  • Alkylation : 5-(Bromomethyl)-2-chlorothiazole in DCM/TEA (2:1).
  • Cleavage : TFA/DCM (95:5) liberates the product.
Resin Type Loading (mmol/g) Purity (%)
Wang 0.68 92.3
Rink Amide 0.71 89.7
Tentagel 0.65 94.1

This approach enables rapid library synthesis for structure-activity relationship studies but requires specialized equipment.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals critical performance metrics:

Method Average Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 78.2 95.4 High 1.0
Microwave 89.5 98.1 Medium 1.8
Cross-Coupling 72.4 97.3 Low 3.2
Reductive Amination 65.7 93.8 High 2.1
Solid-Phase 91.3 96.5 Low 4.5

Key findings:

  • Microwave-assisted synthesis offers optimal yield/purity balance but higher energy input
  • Nucleophilic substitution remains the industrial standard due to cost-effectiveness
  • Transition metal-catalyzed methods excel for structural analogs but suffer from Pd contamination risks

Industrial-Scale Optimization Strategies

Case Study: Kilo-Lab Production
A 12 kg batch synthesis employed the nucleophilic substitution route with these optimizations:

  • Solvent Switch : From DMF to cyclopentyl methyl ether (CPME) reduced workup complexity
  • Catalytic Pipecolic Acid : 0.5 mol% accelerated reaction rate by 40%
  • In-line FTIR Monitoring : Enabled real-time endpoint detection

Results:

  • Overall yield: 83.4%
  • Purity: 99.1% (HPLC)
  • Cycle time reduction: 22 hours → 14 hours

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine has been investigated for its potential as a lead compound in drug development. The thiazole moiety is often associated with various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The incorporation of piperidine enhances these effects, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that compounds containing thiazole structures can inhibit cancer cell proliferation. The specific interactions of this compound with cellular targets are under investigation to elucidate its mechanism of action .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in:

  • Reactions with Nucleophiles : The chlorinated thiazole can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules .
  • Synthesis of Other Bioactive Compounds : It acts as a building block for synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several thiazole derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Research

In another study published in Cancer Letters, researchers synthesized a series of thiazole-piperidine hybrids and evaluated their anticancer activity against various cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis in cancer cells, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

  • Ring System Influence : Replacing imidazolidine (clothianidin) or nitroguanidine (CT4) with piperidine may alter binding affinity to nAChRs due to differences in electron distribution and steric effects .
  • Toxicity Profile : Clothianidin exhibits low acute mammalian toxicity (LD50 >5,000 mg/kg), while data for the target compound remain uncharacterized .

Environmental and Ecological Impact

  • Clothianidin is highly toxic to aquatic life (LC50 for fish >104.2 mg/L) and persistent in the environment .
  • Piperidine derivatives like the target compound may exhibit different degradation profiles due to the stability of the piperidine ring, though empirical data are lacking.

Biological Activity

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, antimicrobial properties, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClN₂S, with a molecular weight of approximately 202.71 g/mol. The compound features a piperidine ring linked to a chlorothiazole moiety, which is crucial for its biological activity. This structural configuration allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. It has been suggested that this compound may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, thiazole derivatives are known to interact with various biomolecules, influencing biochemical pathways associated with cell proliferation and apoptosis.

In Vitro Studies

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values for related thiazole compounds ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation : The compound demonstrated potent inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential in treating biofilm-associated infections .

Table: Antimicrobial Activity Overview

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.22 - 0.25Bactericidal
Staphylococcus epidermidisNot specifiedBiofilm inhibition

Therapeutic Potential

This compound has shown promise in various therapeutic applications:

Neurological Disorders

Research indicates that compounds with similar structures may modulate neurotransmitter systems, potentially acting as agonists or antagonists at specific receptor sites. This suggests a possible application in treating neurological disorders characterized by neurotransmitter imbalances.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells through interactions with DNA and topoisomerase II. The unique structural features of this compound may enhance its efficacy against certain cancer types.

Case Studies

A notable study investigated the effects of thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results revealed that compounds similar to this compound exhibited significant anti-proliferative effects, with IC50 values indicating potent activity against these cell lines .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Thiazole Core Formation : Halogenated precursors undergo cyclization with thiourea under basic conditions to form the thiazole ring .
  • Piperidine Coupling : The thiazole intermediate is alkylated with a piperidine derivative via nucleophilic substitution. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for regioselectivity and yield .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC monitoring purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperidine-thiazole linkage. Deuterated DMSO or CDCl3_3 are preferred solvents .
  • Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) validates molecular weight and fragmentation patterns, as demonstrated in studies of analogous nitroguanidine derivatives .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond angles and packing interactions. For example, triclinic crystal systems (space group P1P1) with hydrogen-bonding networks have been reported for related thiazole-piperidine hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Recommended approaches:

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed cell lines, incubation times). For example, inconsistencies in IC50_{50} values for kinase inhibition can be addressed by using ATP-binding assays with positive controls .
  • Analytical Validation : Employ orthogonal techniques (e.g., NMR, LC-MS) to confirm compound identity and purity (>99%) before biological testing .
  • Meta-Analysis : Cross-reference structural analogs (e.g., piperidine-thiazole hybrids ) to identify structure-activity relationships (SARs) that explain divergent results.

Q. What computational approaches are suitable for modeling its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use programs like AutoDock Vina with crystal structures (e.g., PDB entries) to predict binding modes to targets like nicotinic acetylcholine receptors. Parameters should account for the compound’s conformational flexibility .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor stability in solvated systems, focusing on key residues (e.g., Tyr190 in acetylcholinesterase) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions (e.g., charge transfer between the thiazole chlorine and active-site residues) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the thiazole ring .
  • Degradation Monitoring : Regular HPLC analysis (e.g., C18 columns, acetonitrile/water gradient) detects decomposition products like 2-chlorothiazole .
  • Safety Protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection) due to potential acute toxicity (H302, H315) .

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